A Senior Application Scientist's Technical Guide to N6-Dibenzoyladenosine 2',3'-Dibenzoate
A Senior Application Scientist's Technical Guide to N6-Dibenzoyladenosine 2',3'-Dibenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of N6-Dibenzoyladenosine 2',3'-Dibenzoate, a critical intermediate in biochemical research and pharmaceutical development. We will move beyond a simple recitation of facts to explore the causality behind its application, its safety profile, and its role in the synthesis of complex therapeutic molecules.
Core Chemical Identity and Properties
N6-Dibenzoyladenosine 2',3'-Dibenzoate is a multi-benzoylated nucleoside, a derivative of adenosine where benzoyl groups serve as crucial protecting groups.[1] This protection is fundamental to its primary application as a building block in the chemical synthesis of oligonucleotides.[1][2] The benzoyl groups prevent unwanted side reactions at the N6 amino group of the adenine base and the 2' and 3' hydroxyl groups of the ribose sugar during the stepwise assembly of a nucleic acid chain.[3]
Its unique structure makes it a valuable tool for researchers developing novel antiviral and anticancer therapies, as it can serve as a starting material for more complex nucleoside analogs.[1][4]
Table 1: Physicochemical Properties of N6-Dibenzoyladenosine 2',3'-Dibenzoate
| Property | Value | Source(s) |
| CAS Number | 58463-04-0 | [1][4][5][6] |
| Molecular Formula | C38H29N5O8 | [1][4][5] |
| Molecular Weight | 683.67 g/mol | [5] |
| Appearance | White to almost white powder/crystal | [4][7] |
| Purity | ≥ 98% (HPLC) | [1][4] |
| Melting Point | 181 - 186 °C | [4][7] |
| Storage Conditions | 2 - 8 °C or Room Temperature | [1][4] |
Note: Storage recommendations can vary by supplier. Always consult the vendor-specific documentation.
In-Depth Safety Data Sheet (SDS) Analysis
2.1 Hazard Identification & Precautionary Measures
As a fine chemical powder, the primary routes of exposure are inhalation and direct contact with skin and eyes.[8] Although not classified as a hazardous material for transport, proper handling is paramount.[4]
Core Safety Protocols:
-
Engineering Controls : Always handle this compound within a fume hood or a well-ventilated area to minimize inhalation of the powder.[8][10]
-
Personal Protective Equipment (PPE) : Standard PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[11][12]
-
Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid. After handling, wash hands and exposed skin thoroughly.[9][13] Do not eat, drink, or smoke in the laboratory.[9]
2.2 First-Aid and Emergency Procedures
Understanding the immediate response protocol is critical for mitigating accidental exposure.
-
If Inhaled : Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[10]
-
If on Skin : Immediately wash the affected area with soap and plenty of water.[13]
-
If in Eyes : Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[13]
-
If Swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][13]
2.3 Storage & Stability
The stability of this benzoylated nucleoside is key to its successful use in synthesis.
-
Storage : Store in a tightly sealed container in a cool, dry place as recommended by the supplier (typically between 2-8°C).[4][14]
-
Incompatibilities : Keep away from strong oxidizing agents and strong acids, which could potentially hydrolyze the protective benzoyl groups.[8]
Application in Solid-Phase Oligonucleotide Synthesis
The primary and most significant application of N6-Dibenzoyladenosine 2',3'-Dibenzoate is as a protected monomer in the phosphoramidite method of solid-phase oligonucleotide synthesis.[1][2] This automated, cyclic process is the cornerstone of modern DNA and RNA synthesis, enabling the creation of custom primers, probes, and therapeutic oligonucleotides like siRNAs and antisense molecules.[15][]
The Causality of Protection: In the synthesis cycle, reactive chemicals are used to couple individual nucleotide building blocks. The benzoyl groups on our title compound are essential "temporary masks." They prevent the exocyclic amine on adenine and the ribose hydroxyls from reacting out of turn, thus ensuring that the phosphoramidite chemistry occurs only at the intended 5'-hydroxyl position.[15] This directed reactivity is the central principle that allows for the precise, sequence-controlled assembly of nucleic acids.[2]
Below is a conceptual workflow illustrating how a protected nucleoside like this is incorporated into an automated synthesis cycle.
A conceptual workflow of solid-phase oligonucleotide synthesis.
Experimental Protocol: Preparation for Automated Synthesis
This protocol outlines the standard procedure for preparing the protected adenosine phosphoramidite for use in an automated synthesizer. Trustworthiness in synthesis is achieved by ensuring anhydrous conditions, as water can compromise the efficiency of the coupling step.
Objective: To prepare a 0.1 M solution of the corresponding N6-Dibenzoyladenosine 2',3'-Dibenzoate phosphoramidite for automated DNA/RNA synthesis.
Materials:
-
N6-Dibenzoyladenosine 2',3'-Dibenzoate (or its phosphoramidite derivative)
-
Anhydrous Acetonitrile (synthesis grade)
-
Argon or Nitrogen gas supply
-
Septum-sealed bottle compatible with the synthesizer
-
Syringes and needles (oven-dried)
Methodology:
-
Drying: Place the required amount of the phosphoramidite in a vial and dry it under high vacuum for at least 2 hours to remove any residual moisture. This is a critical self-validating step to prevent poor coupling efficiency.[3]
-
Inert Atmosphere: Transfer the dried amidite into the synthesizer-compatible bottle under a stream of inert gas (Argon or Nitrogen).
-
Dissolution: Using an oven-dried syringe, add the appropriate volume of anhydrous acetonitrile to the bottle to achieve the target concentration (e.g., 0.1 M).
-
Mixing: Gently swirl the bottle until the solid is completely dissolved. Avoid vigorous shaking to prevent moisture introduction.
-
Installation: Immediately install the bottle onto the designated port on the automated oligonucleotide synthesizer. The system's positive pressure of inert gas will maintain the anhydrous conditions.
This meticulous preparation ensures the high reactivity required for the coupling step in the synthesis cycle, leading to a higher yield of the desired full-length oligonucleotide.[]
Conclusion
N6-Dibenzoyladenosine 2',3'-Dibenzoate is more than just a chemical with a CAS number. It is an enabling tool for advanced biochemical and therapeutic research. Its benzoyl protecting groups provide the necessary chemical stability and selectivity to construct high-fidelity, custom oligonucleotides. A thorough understanding of its properties and a rigorous adherence to safety and handling protocols, as outlined in this guide, are essential for leveraging its full potential in the laboratory and in the development of next-generation nucleic acid-based diagnostics and therapeutics.
References
-
PureSynth Research Chemicals. (n.d.). N6-Dibenzoyladenosine 23-Dibenzoate 98.0%(HPLC). Retrieved February 14, 2026, from [Link]
-
Safety Data Sheet. (2025, July 14). General Safety Data Sheet. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N6-Benzoyladenosine. PubChem Compound Database. Retrieved February 14, 2026, from [Link]
-
Chevron. (n.d.). Chemical Safety Data Sheet. Retrieved February 14, 2026, from [Link]
-
Safety Data Sheet. (2023, March 6). General Safety Data Sheet. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved February 14, 2026, from [Link]
-
Hartel, M., et al. (n.d.). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. PMC - NIH. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyladenosine. PubChem Compound Database. Retrieved February 14, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oligonucleotide Synthesis | Methods and Applications. Retrieved February 14, 2026, from [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. N6-Dibenzoyladenosine 2′,3′-Dibenzoate, CAS 58463-04-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. N6-Dibenzoyladenosine 2',3'-Dibenzoate | 58463-04-0 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 8. api.henkeldx.com [api.henkeldx.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. chempoint.com [chempoint.com]
- 11. media.adeo.com [media.adeo.com]
- 12. freemansupply.com [freemansupply.com]
- 13. cglapps.chevron.com [cglapps.chevron.com]
- 14. N6-苄基腺苷 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 15. alfachemic.com [alfachemic.com]
